1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a trifluoropropyl group attached to the pyrazole ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyrazole derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional steps such as crystallization, filtration, and drying to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,3,3-Trifluoropropylamine: Shares the trifluoropropyl group but lacks the pyrazole ring.
1H-Pyrazol-4-amine: Contains the pyrazole ring but lacks the trifluoropropyl group.
3,3,3-Trifluoropropylpyrazole: Similar structure but may have different substituents on the pyrazole ring.
Uniqueness: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is unique due to the combination of the trifluoropropyl group and the pyrazole ring, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-(3,3,3-trifluoropropyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)1-2-12-4-5(10)3-11-12;/h3-4H,1-2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUNBXDMXCWAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-14-1 |
Source
|
Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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